molecular formula C8H14O2 B3065161 3-Ethoxy-2-isopropylacrolein CAS No. 30989-77-6

3-Ethoxy-2-isopropylacrolein

Cat. No. B3065161
CAS RN: 30989-77-6
M. Wt: 142.2 g/mol
InChI Key: JCEVZEFSLHTJQM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-2-isopropylacrolein is a chemical compound with the molecular formula C8H14O2 . It is used in various chemical reactions and has specific properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2-isopropylacrolein is represented by the formula C8H14O2 . This structure includes eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms .

Scientific Research Applications

1. Chemical Synthesis and Reactivity

3-Ethoxy-2-isopropylacrolein is related to various chemical compounds that have been studied for their chemical synthesis and reactivity. For example, the study of 2-ethoxy and 2-ethylthioindoles explored their autoxidation and nucleophilic substitutions, which are key reactions in organic chemistry (Nakagawa & Hino, 1970). Another example is the synthesis of phosphonoacrolein and its application in Diels-Alder reactions as heterodiene, which illustrates its potential in synthetic chemistry (Arimori, Kouno, Okauchi, & Minami, 2002).

2. Enzymatic Resolution and Biochemical Applications

Compounds related to 3-Ethoxy-2-isopropylacrolein have been investigated for their roles in enzymatic resolution processes. For example, 1-Ethoxyvinyl esters, a similar class of compounds, have been used for the efficient enzymatic resolution of alcohols, demonstrating their utility in biochemical applications (Kita, Takebe, Murata, Naka, & Akai, 2000).

3. Temperature-Sensitive Polymer Research

In the field of polymer science, research has been conducted on temperature-sensitive polymers derived from compounds similar to 3-Ethoxy-2-isopropylacrolein. A study on Poly(ethoxypropylacrylamide) revealed its phase transition behavior, indicating potential applications in drug targeting and affinity separation (Uguzdogan, Çamli, Kabasakal, Patır, Öztürk, Denkbaş, & Tuncel, 2005).

properties

IUPAC Name

(2Z)-2-(ethoxymethylidene)-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-6-8(5-9)7(2)3/h5-7H,4H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEVZEFSLHTJQM-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C=O)/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00493771
Record name (2Z)-2-(Ethoxymethylidene)-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2-isopropylacrolein

CAS RN

30989-77-6
Record name (2Z)-2-(Ethoxymethylidene)-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00493771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-2-isopropylacrolein
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Reactant of Route 6
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Citations

For This Compound
2
Citations
R Kruse, E Breitmaier - Chemische Berichte, 1981 - Wiley Online Library
… cyclocondenses with 3-ethoxy-2-isopropylacrolein. … 50 bar Wassersioff mit Palladium als Katalysator zum Diamin 6 redurier!. welches ohne lsolierung niit 3-Ethoxy-2-isopropylacrolein …
E Breitmaier - Pharmazie in unserer Zeit, 1983 - Wiley Online Library
spin-Quantenzahl I= 1. In Atomkernen mit I 2 1 verteilt sich die Kernladung aber nicht kugelsymmetrisch. Die Folge ist ein elektrisches Quadrupolmoment, das die Aufenthaltsdauer der …
Number of citations: 20 onlinelibrary.wiley.com

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